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Compound of Interest

Compound Name: Tetrahydropyran

Cat. No.: B127337 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) moiety, a saturated six-membered heterocycle containing an

oxygen atom, has emerged as a privileged scaffold in medicinal chemistry. Its unique

conformational rigidity and ability to engage in hydrogen bonding have made it a valuable

component in the design of novel therapeutics. This technical guide provides an in-depth

exploration of tetrahydropyran derivatives, their common applications in drug development,

key synthetic strategies, and a quantitative overview of their biological activities.

The Tetrahydropyran Scaffold: A Versatile Tool in
Medicinal Chemistry
The incorporation of the tetrahydropyran ring into drug candidates offers several advantages.

As a bioisostere of cyclohexane, the THP moiety can enhance potency and selectivity by

providing an additional hydrogen bond acceptor through its ether oxygen.[1] Furthermore, the

substitution of a methylene group with an oxygen atom generally leads to a reduction in

lipophilicity, which can significantly improve a compound's absorption, distribution, metabolism,

and excretion (ADME) profile, crucial parameters for successful drug development.[1]

The utility of the THP scaffold is evident in a range of approved and investigational drugs.

Notable examples include:
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Gilteritinib (Xospata®): An FMS-like tyrosine kinase 3 (FLT3) and AXL inhibitor approved for

the treatment of relapsed or refractory acute myeloid leukemia (AML) with a FLT3 mutation.

[1]

AZD0156: An ataxia telangiectasia mutated (ATM) kinase inhibitor that has been investigated

for its potential to enhance the efficacy of DNA-damaging cancer therapies.[1]

Topiramate (Topamax®): An anticonvulsant medication used to treat epilepsy and prevent

migraines.[1]

Zanamivir (Relenza®): A neuraminidase inhibitor for the treatment of influenza.[1]

Common Therapeutic Applications
Tetrahydropyran derivatives have demonstrated significant potential across various

therapeutic areas, with a particular emphasis on oncology and virology.

Anticancer Agents
The THP motif is a common feature in numerous anticancer agents. Its ability to modulate

kinase activity and other cellular signaling pathways has been extensively explored. The

conformational constraint imposed by the THP ring can lead to higher binding affinities and

improved selectivity for target proteins.[1]

Antiviral Agents
The structural similarity of the tetrahydropyran ring to sugar moieties has made it a valuable

building block in the design of antiviral drugs, particularly those targeting viral enzymes

involved in replication. As seen with Zanamivir, the THP core can mimic the natural substrate of

viral neuraminidase, leading to potent inhibition.[1]

Quantitative Bioactivity of Tetrahydropyran
Derivatives
The biological activity of tetrahydropyran derivatives is highly dependent on the nature and

stereochemistry of the substituents on the THP ring. The following tables summarize the in vitro
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potencies of selected THP-containing compounds against their respective targets and cancer

cell lines.

Compound Target IC50 / Ki Cell Line IC50 Citation

Gilteritinib FLT3
0.29 nM

(IC50)
- - [1]

AXL
0.73 nM

(IC50)
- - [1]

AZD0156 ATM
0.58 nM

(IC50)
- - [1]

Compound

13g
- - MCF-7 48 µM [2]

Compound

13k
- - MCF-7 82 µM [2]

Indolyl-

Pyrimidine 4g
EGFR

0.25 µM

(IC50)
MCF-7 5.1 µM [3]

HepG2 5.02 µM [3]

HCT-116 6.6 µM [3]

Key Synthetic Methodologies
The construction of the tetrahydropyran ring is a key challenge in the synthesis of these

derivatives. Several powerful and stereoselective methods have been developed, with the

Prins cyclization and intramolecular oxa-Michael addition being among the most prominent.

Prins Cyclization
The Prins cyclization is an acid-catalyzed reaction between a homoallylic alcohol and an

aldehyde or ketone to form a tetrahydropyran ring. This reaction proceeds through an

oxocarbenium ion intermediate and is known for its high diastereoselectivity, often favoring the

formation of the cis-2,6-disubstituted product.[4][5]
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To a solution of the homoallylic alcohol (1.0 mmol) and the aldehyde (1.2 mmol) in

dichloromethane (10 mL) at -78 °C under a nitrogen atmosphere is added a Lewis acid (e.g.,

trimethylsilyl trifluoromethanesulfonate (TMSOTf), 0.1 mmol) dropwise. The reaction mixture is

stirred at -78 °C for 1-3 hours, and the progress is monitored by thin-layer chromatography

(TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous

solution of sodium bicarbonate (10 mL). The layers are separated, and the aqueous layer is

extracted with dichloromethane (3 x 10 mL). The combined organic layers are dried over

anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude

product is purified by flash column chromatography on silica gel to afford the desired

tetrahydropyran derivative.[4]

Intramolecular Oxa-Michael Addition
The intramolecular oxa-Michael addition is another powerful strategy for the synthesis of

tetrahydropyrans. This reaction involves the cyclization of a δ-hydroxy-α,β-unsaturated ketone

or ester. The stereochemical outcome of the cyclization can often be controlled by the choice of

catalyst (acid or base) and reaction conditions.[6][7]

To a solution of the bis-propargylic alcohol (1.0 mmol), methanol (2.0 mmol), and water (10.0

mmol) in 1,2-dichloroethane (5 mL) at room temperature is added triphenylphosphinegold(I)

chloride (Ph3PAuCl, 0.1 mmol) and silver triflimide (AgNTf2, 0.1 mmol). The reaction mixture is

then stirred at 50 °C. The progress of the reaction is monitored by TLC. After completion, the

solvent is removed under reduced pressure, and the residue is purified by column

chromatography on silica gel to yield the cis-2,6-disubstituted tetrahydropyran.[1]

Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and processes involved in the action and synthesis of

tetrahydropyran derivatives is crucial for a deeper understanding. The following diagrams,

generated using the DOT language, illustrate key signaling pathways and a general

experimental workflow.

Signaling Pathway of Gilteritinib in FLT3-Mutated AML
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Caption: Gilteritinib inhibits FLT3-ITD and AXL, blocking downstream signaling and promoting

apoptosis.

Signaling Pathway of AZD0156 in DNA Damage
Response
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Caption: AZD0156 inhibits ATM kinase, preventing DNA repair and promoting apoptosis in

cancer cells.

General Experimental Workflow for THP Derivative
Synthesis and Evaluation
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Caption: A typical workflow for the synthesis and biological evaluation of tetrahydropyran
derivatives.

Conclusion
Tetrahydropyran derivatives represent a cornerstone in the development of modern

therapeutics. Their favorable physicochemical properties and versatile synthetic accessibility

have cemented their importance in drug discovery. A thorough understanding of their structure-

activity relationships, mechanisms of action, and synthetic methodologies is paramount for

medicinal chemists and drug development professionals. The continued exploration of novel

synthetic routes and the biological evaluation of new THP-based compounds will undoubtedly

lead to the discovery of next-generation therapies for a wide range of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b127337#tetrahydropyran-derivatives-and-their-
common-uses]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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